4-Chloro-6-propylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-propylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPZIGLZSPQJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 6 Propylpyrimidine
Established Synthetic Routes and Precursors
The primary strategies for synthesizing 4-chloro-6-propylpyrimidine involve the modification of a pre-existing pyrimidine (B1678525) ring system. The selection of the precursor is critical and often dictates the subsequent synthetic steps.
Nucleophilic Substitution Approaches Utilizing Dichloropyrimidine Precursors
A prevalent method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor. The most common starting material for this approach is 4,6-dichloropyrimidine (B16783). This compound serves as a dihalogenated scaffold, allowing for regioselective functionalization. The two chlorine atoms at the 4 and 6 positions enhance the electrophilicity of the pyrimidine ring, making it susceptible to attack by nucleophiles.
The reaction proceeds by introducing a propyl group, which displaces one of the chlorine atoms. This can be achieved using a suitable propylating agent. One common approach is the reaction of 4,6-dichloropyrimidine with propylamine (B44156) in a suitable solvent, such as dichloromethane (B109758). The presence of a base, like triethylamine, is typically required to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification to isolate the desired this compound.
It is important to note that the reactivity of the two chlorine atoms on the 4,6-dichloropyrimidine ring can be influenced by other substituents present on the ring. For instance, electron-donating groups can affect the regioselectivity of the substitution.
Grignard Reagent-Mediated Propylation Strategies
Another powerful technique for introducing the propyl group onto the pyrimidine ring is through the use of a Grignard reagent. This method typically involves the reaction of a chloropyrimidine precursor with propylmagnesium bromide. This approach is a form of cross-coupling reaction that forms a new carbon-carbon bond. researchgate.net
The reaction is generally carried out under inert conditions to prevent the degradation of the highly reactive Grignard reagent. A key precursor for this method is often 4,6-dichloropyrimidine. The Grignard reagent, in this case, propylmagnesium bromide, acts as the nucleophile, attacking one of the electrophilic carbon atoms bearing a chlorine atom. This results in the displacement of the chloride and the formation of this compound. The use of a nickel phosphine (B1218219) complex as a catalyst has been shown to be effective in coupling Grignard reagents with chloropyrimidines. researchgate.net
Reaction Conditions and Parameter Optimization
The success of the synthesis of this compound is highly dependent on the careful control of reaction conditions. Optimizing parameters such as solvent, temperature, and base stoichiometry is crucial for maximizing yield and purity.
Solvent Selection for Reaction Efficacy (e.g., Anhydrous Tetrahydrofuran (B95107), Dichloromethane)
The choice of solvent is critical for the efficacy of the synthesis. For Grignard reagent-mediated reactions, anhydrous tetrahydrofuran (THF) is a commonly used solvent. THF is effective at stabilizing the reactive intermediates involved in the Grignard reaction. For nucleophilic substitution reactions using propylamine, dichloromethane is a suitable solvent. Other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also be employed in substitution reactions. The solvent's ability to dissolve the reactants and facilitate the desired chemical transformations is a key consideration.
Temperature Control in Reactant Addition and Reaction Progression
Temperature plays a significant role in controlling the rate and selectivity of the reaction. In Grignard reactions, it is crucial to maintain a low temperature, typically between -20°C and 0°C, during the addition of the Grignard reagent to prevent undesirable side reactions. For nucleophilic substitution reactions, the temperature can range from room temperature to elevated temperatures (e.g., 25–80 °C), depending on the specific reactants and solvent used. Careful temperature control throughout the reaction is essential for achieving a high yield of the desired product.
Purification and Isolation Techniques
The final step in synthesizing this compound involves purification to remove impurities, unreacted starting materials, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Common techniques include chromatography and recrystallization.
Chromatographic Methodologies (e.g., Column Chromatography with Silica (B1680970) Gel)
Column chromatography is a widely used technique for the purification of organic compounds. In the context of this compound, silica gel is a common stationary phase.
A typical procedure involves:
Slurry Preparation : A slurry is made by mixing silica gel with a non-polar solvent, such as hexane (B92381).
Column Packing : The slurry is carefully poured into a glass column to create a uniform packed bed.
Sample Loading : The crude this compound, dissolved in a minimal amount of solvent, is loaded onto the top of the silica gel bed.
Elution : A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is gradually increased, often using a gradient of hexane and ethyl acetate (B1210297).
Fraction Collection : As the eluent flows through the column, the components of the mixture separate based on their affinity for the silica gel and solubility in the eluent. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. researchgate.net
The separation is based on the principle of differential adsorption. This compound, being a moderately polar compound, will adhere to the polar silica gel. By gradually increasing the polarity of the eluent, the compound can be selectively desorbed and eluted from the column, leaving behind more polar impurities. For other chloropyrimidine derivatives, flash chromatography with eluents like diethyl ether or mixtures of diethyl ether and light petroleum has also been employed. psu.edu
Recrystallization Procedures
Recrystallization is another powerful technique for purifying solid compounds, relying on the principle that the solubility of a compound in a solvent increases with temperature.
The general steps for recrystallizing this compound are:
Solvent Selection : A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing pyrimidine derivatives include ethanol (B145695), methanol (B129727), isopentane, or mixtures like ethanol/water. orgsyn.org
Dissolution : The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.
Hot Filtration : If insoluble impurities are present, the hot solution is quickly filtered to remove them.
Crystallization : The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, and it crystallizes out of the solution.
Isolation and Drying : The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried. rsc.org
For some chloropyrimidines, recrystallization from methanol has been shown to be effective. google.com
Large-Scale Synthesis Considerations and Process Optimization
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that require careful consideration and process optimization. The goal is to develop a robust, efficient, safe, and cost-effective process. acs.org
Key considerations include:
Reaction Conditions : Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproduct formation. For instance, in related syntheses, controlling the temperature during the addition of reactive agents like Grignard reagents is critical to prevent side reactions.
Solvent and Reagent Selection : The choice of solvents and reagents is dictated by factors like cost, safety, environmental impact, and ease of handling. On a large scale, solvent-free or low-solvent conditions are often preferred to reduce waste and simplify product isolation. acs.org
Workup and Purification : The purification method must be scalable. While chromatography is excellent for lab-scale purification, it can be expensive and time-consuming for large quantities. acs.org Therefore, developing a process that yields a product pure enough to be purified by simple crystallization or distillation is highly desirable. google.com For some industrial processes involving chloropyrimidines, distillation is used to remove excess reagents like phosphoryl chloride before further purification. google.com
Process Automation : Automated systems can enhance the efficiency, consistency, and safety of large-scale production. Continuous flow reactors, for example, offer better control over reaction parameters and can lead to higher throughput compared to traditional batch reactors.
Impurity Profile : Identifying and controlling the formation of impurities is critical, especially for pharmaceutical applications. A key impurity in a related synthesis was identified as 4-chloro-6-dichloromethyl-5-propylpyrimidine. acs.org Understanding the impurity profile allows for the development of targeted purification strategies.
Process Optimization Strategies:
A common synthetic route to chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). prepchem.comgoogle.com Process optimization for such a reaction might involve:
| Parameter | Optimization Goal | Example |
| Catalyst | Improve reaction rate and yield | Addition of amines or amine hydrochlorides. google.com |
| Reagent Stoichiometry | Minimize excess reagents and waste | Using equimolar or slightly excess chlorinating agents. acs.org |
| Temperature Control | Prevent side reactions and decomposition | Maintaining a specific temperature range during the reaction and workup. orgsyn.org |
| Product Isolation | Simplify the process and avoid chromatography | Developing a procedure where the product can be isolated by filtration and recrystallization. google.comacs.org |
By systematically addressing these factors, a scalable and economically viable process for the synthesis of this compound can be established.
Reactivity and Chemical Transformations of 4 Chloro 6 Propylpyrimidine
Nucleophilic Substitution Reactions at the C4-Position
The chlorine atom at the C4-position of the pyrimidine (B1678525) ring is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 4-chloro-6-propylpyrimidine, allowing for the introduction of a wide array of functional groups.
Reaction with Amines for Amino-Pyrimidine Derivatization
This compound readily reacts with various amines to yield 4-amino-6-propylpyrimidine derivatives. This nucleophilic substitution reaction is a common strategy for synthesizing substituted aminopyrimidines. The reaction typically proceeds by heating the chloropyrimidine with a concentrated solution of ammonia (B1221849) or a primary or secondary amine in a solvent like ethanol (B145695). chemguide.co.ukmdpi.com The reaction can be carried out under atmospheric pressure. google.com
The general mechanism involves the nucleophilic attack of the amine on the electron-deficient C4 carbon of the pyrimidine ring, leading to the displacement of the chloride ion. chemguide.co.uk An excess of the amine is often used to act as a base to neutralize the hydrogen chloride formed during the reaction. mdpi.com
Table 1: Examples of Amino-Pyrimidine Derivatization
| Amine | Product | Reaction Conditions |
|---|---|---|
| Ammonia | 4-Amino-6-propylpyrimidine | Ethanolic ammonia, sealed tube, heat |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl-4-amino-6-propylpyrimidine | Amine, solvent (e.g., n-butanol), heat |
| Secondary Amine (R₂NH) | N,N-Dialkyl/Diaryl-4-amino-6-propylpyrimidine | Amine, solvent (e.g., n-butanol), heat |
This table is generated based on general principles of nucleophilic substitution on chloropyrimidines.
Reaction with Thiols for Thio-Pyrimidine Derivatives
In a similar fashion to amines, thiols and their corresponding thiolates are effective nucleophiles for displacing the chlorine atom at the C4-position. This reaction provides a route to 4-thio-6-propylpyrimidine derivatives. The reaction is typically carried out by treating this compound with a thiol in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a suitable solvent like ethanol. mdpi.combiomedpharmajournal.org The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the C4-position.
The resulting thio-pyrimidine derivatives are valuable intermediates in organic synthesis and can undergo further transformations, such as S-alkylation. mdpi.com
Table 2: Synthesis of Thio-Pyrimidine Derivatives
| Thiol | Product | Reaction Conditions |
|---|---|---|
| Alkanethiol (R-SH) | 4-(Alkylthio)-6-propylpyrimidine | Thiol, base (e.g., NaOEt), ethanol |
| Thiophenol (Ph-SH) | 4-(Phenylthio)-6-propylpyrimidine | Thiophenol, base (e.g., NaOEt), ethanol |
This table is generated based on general principles of nucleophilic substitution on chloropyrimidines.
Substitution with Alkoxides and Other Strong Nucleophiles
Strong nucleophiles, such as alkoxides and Grignard reagents, can also displace the chlorine atom at the C4-position. The reaction with alkoxides, typically generated from the corresponding alcohol and a strong base like sodium or potassium hydroxide, leads to the formation of 4-alkoxy-6-propylpyrimidine derivatives. google.commdpi.com For instance, treatment with sodium ethoxide in ethanol yields 4-ethoxy-6-propylpyrimidine. mdpi.com
Grignard reagents, which are potent carbon nucleophiles, can be used to introduce alkyl or aryl groups at the C4-position, although these reactions can sometimes lead to addition products or rearrangements depending on the substrate and reaction conditions. researchgate.netacs.org
Stereochemical Control and Diastereoselection in Substitution Processes
When the nucleophile or the pyrimidine substrate contains a chiral center, the nucleophilic substitution reaction can lead to the formation of diastereomers. The control of stereochemistry in these reactions is an important aspect of asymmetric synthesis. ebsco.com The stereochemical outcome, whether retention or inversion of configuration, depends on the reaction mechanism (S_N1 vs. S_N_2) and the nature of the reactants and reaction conditions. ebsco.comresearchgate.net
For instance, in reactions involving chiral amines or alcohols, the approach of the nucleophile to the pyrimidine ring can be influenced by steric factors, leading to a preference for one diastereomer over the other. mdpi.comnih.gov The use of chiral auxiliaries or catalysts can also be employed to achieve high levels of diastereoselection.
Oxidation Pathways and Derivative Formation
The pyrimidine ring in this compound can undergo oxidation, leading to the formation of N-oxide derivatives.
Formation of Pyrimidine N-Oxides
The nitrogen atoms of the pyrimidine ring can be oxidized to form pyrimidine N-oxides. This transformation is typically achieved by treating the pyrimidine with an oxidizing agent such as hydrogen peroxide in an acidic medium like formic acid, or with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The N-oxidation can alter the electronic properties of the pyrimidine ring, influencing its reactivity in subsequent reactions. For example, a patent describes the formation of a 2-amino-6-chloro-4-(4-methoxyphenyl)-5-methylpyrimidine-1-N-oxide. google.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-6-propylpyrimidine |
| N-Alkyl/Aryl-4-amino-6-propylpyrimidine |
| N,N-Dialkyl/Diaryl-4-amino-6-propylpyrimidine |
| 4-Thio-6-propylpyrimidine |
| 4-(Alkylthio)-6-propylpyrimidine |
| 4-(Phenylthio)-6-propylpyrimidine |
| 4-Alkoxy-6-propylpyrimidine |
| 4-Ethoxy-6-propylpyrimidine |
| Pyrimidine N-oxide |
Reagents and Conditions for Selective Oxidation
The oxidation of pyrimidine derivatives can lead to the formation of corresponding pyrimidine N-oxides. While specific studies detailing the selective oxidation of this compound are not extensively documented in the provided results, general methods for pyrimidine oxidation can be inferred. Common oxidizing agents used for similar heterocyclic systems include hydrogen peroxide and potassium permanganate. The reaction conditions, such as solvent, temperature, and stoichiometry of the oxidant, are critical for achieving selective oxidation and preventing over-oxidation or degradation of the starting material.
For structurally related compounds, the nature of substituents on the pyrimidine ring significantly influences the outcome of oxidation reactions. The presence of both an electron-withdrawing chloro group and an electron-donating propyl group in this compound suggests a nuanced reactivity profile that would require careful optimization of reaction conditions to achieve selective oxidation at one of the nitrogen atoms.
Reduction Strategies and Product Characterization
The reduction of this compound can yield a variety of products, including dihydropyrimidines, tetrahydropyrimidines, and other reduced forms, depending on the reducing agent and reaction conditions employed.
Dihydropyrimidine (B8664642) derivatives are commonly synthesized through multicomponent reactions like the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. clockss.orgdergipark.org.trjmchemsci.comajol.info While this is a primary route to dihydropyrimidines, the reduction of a pre-formed pyrimidine ring is an alternative approach. The reduction of this compound to a dihydropyrimidine derivative would likely involve the use of mild reducing agents to avoid over-reduction.
The characterization of dihydropyrimidine derivatives typically involves spectroscopic methods such as NMR and IR spectroscopy. For instance, in the 1H NMR spectra of dihydropyrimidines, the appearance of signals corresponding to the protons at the newly formed stereocenters is a key diagnostic feature. clockss.orgdergipark.org.tr
The formation of tetrahydropyrimidines from pyrimidine precursors can be achieved through more vigorous reduction conditions. Catalytic hydrogenation is a common method for this transformation. oregonstate.edulookchem.com For example, the catalytic hydrogenolysis of 2-propyl-4,6-dichloropyrimidine in the presence of barium oxide has been reported to yield a 2-propyltetrahydropyrimidine hydrochloride. lookchem.com This suggests that under similar conditions, this compound could be reduced to a tetrahydropyrimidine (B8763341) derivative.
The reduction of the pyrimidine ring can sometimes be accompanied by dehalogenation, particularly when a catalyst like palladium on carbon (Pd/C) is used. oregonstate.edu The choice of catalyst, solvent, and the presence or absence of a base can influence whether dehalogenation or ring reduction is the predominant pathway. oregonstate.edu In some cases, the reduction can proceed further to yield hexahydropyrimidines or even lead to ring-opening products like aliphatic diamines. oregonstate.edu
The synthesis of tetrahydropyrimidines can also be accomplished through condensation reactions, such as the interaction of a diamine with an appropriate carbonyl compound. lookchem.com
Catalytic hydrogenation is a powerful tool for the reduction of pyrimidine derivatives. oregonstate.eduresearchgate.net Studies on related chloropyrimidines have shown that the outcome of catalytic hydrogenation is highly dependent on the reaction conditions. For instance, the reduction of 2-amino-4,6-dichloropyrimidine (B145751) in the absence of a base yielded 2-aminohexahydropyrimidine, while in the presence of a base, dehalogenation to 2-aminopyrimidine (B69317) was observed. oregonstate.edu
For this compound, catalytic hydrogenation using a palladium catalyst could potentially lead to several products. In the absence of a strong base, nuclear reduction to form tetrahydropyrimidine derivatives is a likely outcome. oregonstate.edulookchem.com The presence of the propyl group may sterically hinder the approach of the substrate to the catalyst surface, potentially influencing the rate and selectivity of the reaction.
A study on the hydrogenation of tetrazolo[1,5-a]pyrimidines using Pd/C-H2 showed that the presence of a trifluoromethyl group favored the formation of 2-aminopyrimidines over tetrahydropyrimidines, highlighting the electronic influence of substituents on the reduction outcome. researchgate.net
Transition Metal-Catalyzed Coupling Reactions
The chlorine atom at the 4-position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. fishersci.eslibretexts.org this compound can participate in Suzuki-Miyaura coupling reactions with various boronic acids to form 4-aryl- or 4-vinyl-6-propylpyrimidine derivatives.
These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. fishersci.es The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers, especially with less reactive chloro-heteroarenes. nih.gov
Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)2), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) | Active catalyst precursor |
| Ligand | SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | Potassium carbonate (K2CO3), Cesium fluoride (B91410) (CsF), Potassium phosphate (B84403) (K3PO4) nih.govrsc.org | Activates the organoboron species |
| Solvent | Dioxane/water, Toluene, Isopropanol nih.govrsc.org | Solubilizes reactants and facilitates the reaction |
| Boronic Acid/Ester | Phenylboronic acid, 2-Methoxypyrimidine-5-boronic acid rsc.org | Source of the aryl or vinyl group |
The reactivity in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The electron-withdrawing nature of the chloro substituent at the 4-position of the pyrimidine ring facilitates the initial oxidative addition step of the catalytic cycle. The propyl group at the 6-position might exert a steric effect, potentially influencing the choice of coupling partner and the optimal reaction conditions.
Suzuki-Miyaura Coupling with Boronic Acids and Esters
Other Significant Chemical Reactions
Beyond palladium-catalyzed cross-coupling, this compound can undergo other important transformations.
The nitrogen atoms within the pyrimidine ring are nucleophilic and can be targeted in alkylation reactions. ambeed.com Depending on the reaction conditions and the specific pyrimidine derivative, alkylation can occur at one or both ring nitrogens. ekb.eg For example, N-methylation of aminopyrimidine derivatives has been achieved using methyl iodide in the presence of a base like cesium carbonate in DMF. nih.gov In some instances, alkylation can also occur at other positions if suitable functional groups are present, such as S-alkylation in thiouracil derivatives. ekb.eg
Direct metalation of the pyrimidine ring provides a route for introducing a variety of functional groups. This can be achieved using strong bases like lithium diisopropylamide (LDA) or through halogen-metal exchange. The resulting organometallic intermediate, typically an organolithium or organomagnesium species, can then react with various electrophiles. While specific examples for this compound are not detailed in the provided context, the general reactivity of pyrimidines suggests that such transformations are feasible. ambeed.com For example, the addition of Grignard reagents to substituted pyrimidines has been shown to lead to functionalized products, including the formation of dihydropyrimidines under certain conditions. acs.org
Reductive Amination Protocols
Extensive literature searches did not yield specific examples of reductive amination protocols directly involving this compound. The primary reactivity of this compound and related chloropyrimidines involves nucleophilic aromatic substitution, where the chlorine atom is displaced by an amine. This process, while resulting in an aminated pyrimidine, is mechanistically distinct from a classical reductive amination which requires the reduction of an imine intermediate formed from a carbonyl compound and an amine.
Derivatization Strategies and Synthetic Utility in Complex Molecular Architectures
Synthesis of Functionalized Pyrimidine (B1678525) Derivatives
The presence of a chlorine atom at the 4-position of the pyrimidine ring makes 4-chloro-6-propylpyrimidine susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.
Introduction of Diverse Functional Groups via Substitution and Coupling
The chlorine atom at the C4 position of this compound is a key reactive site, enabling the introduction of a wide array of functional groups through various chemical transformations.
Substitution Reactions: The chloro group can be readily displaced by a variety of nucleophiles. For instance, reactions with amines or thiols lead to the formation of the corresponding amino- and thio-substituted pyrimidines. These nucleophilic aromatic substitution (SNAr) reactions are fundamental in diversifying the pyrimidine core. The displacement of the 4-chloro group with anilines is a common strategy to produce N-phenylpyrimidin-4-amine derivatives. nih.gov
Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the chloropyrimidine with a boronic acid in the presence of a palladium catalyst, is a powerful method for forming carbon-carbon bonds and synthesizing biaryl compounds. This method is highly valued for its functional group tolerance and has been used to create complex aryl-substituted pyrimidines. Similarly, electrochemical reductive cross-coupling reactions with aryl halides, catalyzed by nickel, have been employed to synthesize 4-amino-6-arylpyrimidines under mild conditions. nih.gov
The following table summarizes some key coupling reactions involving chloropyrimidine derivatives:
| Reaction Name | Reactants | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | Chloropyrimidine, Boronic Acid | Palladium | Biaryl Pyrimidine |
| Electrochemical Reductive Cross-Coupling | Chloropyrimidine, Aryl Halide | Nickel | Arylpyrimidine |
Regioselective Functionalization of the Pyrimidine Core
The substituents on the pyrimidine ring can direct the regioselectivity of further functionalization. While the chlorine at the C4 position is the primary site for nucleophilic attack and cross-coupling, other positions on the pyrimidine core can also be functionalized. nih.gov The presence of the propyl group at the C6 position can influence the reactivity and regiochemistry of these reactions due to steric and electronic effects.
For instance, in the synthesis of certain GABAA partial agonists, the starting material, 5-propyl-6-methyl-4-hydroxypyrimidine, undergoes chlorination and subsequent regioselective bromination of the methyl group to yield 5-propyl-6-bromomethyl-4-chloropyrimidine, a key intermediate. acs.org This highlights how existing substituents guide the introduction of new functional groups to specific positions on the pyrimidine ring.
Integration into Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.
Pyrrole-Fused Pyrimidine Synthesis (e.g., Pyrrolo[2,3-d]pyrimidine)
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds with diverse biological activities. The synthesis of these fused systems often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine scaffold.
One common strategy involves the Sonogashira coupling of a 4-chloropyrimidine (B154816) derivative with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for these transformations. researchgate.net Another approach utilizes a sequence of palladium- and copper-assisted heterocyclization, followed by halogenation and Suzuki coupling to generate highly substituted pyrrolo[2,3-d]pyrimidines. researchgate.net
Various synthetic routes starting from substituted pyrimidines have been developed. For example, the reaction of 5-alkynyl-6-aminopyrimidines can lead to 4-substituted 6-arylpyrrolo[2,3-d]pyrimidines through palladium-catalyzed heterocyclization. researchgate.net
Formation of Other Polycyclic and Condensed Pyrimidine Systems
Beyond pyrrolo[2,3-d]pyrimidines, this compound and its derivatives can be utilized in the synthesis of other fused and polycyclic systems. For example, pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e] researchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidines have been synthesized as potential CDK2 inhibitors. rsc.org The synthesis of these systems often involves the cyclization of appropriately functionalized pyrimidine precursors.
The Biginelli reaction, a multicomponent reaction, can be employed to synthesize pyrimidine derivatives bearing a quinoline (B57606) motif, which have shown potential as antimicrobial agents. rroij.com Furthermore, the condensation of pyrimidine-2-thiones with various reagents can lead to the formation of thiazolo[3,2-a]pyrimidines. science.gov
Role as a Key Synthetic Intermediate
Due to its reactivity and versatility, this compound serves as a crucial intermediate in the synthesis of numerous complex molecules. It is a key building block in the development of pharmaceuticals and agrochemicals.
A notable example is its use in the large-scale synthesis of NDT 9533750, a key intermediate for a series of novel subtype-preferring GABAA partial agonists. acs.orgacs.org The synthesis involved the construction of 6-chloro-4-[2-(3-fluoropyridin-2-yl)-imidazol-1-ylmethyl]-5-propyl-pyrimidine from key pyrimidine intermediates. acs.org
The adaptability of the chloro and propyl groups allows for a wide range of modifications, making it an ideal scaffold for creating libraries of compounds for drug discovery and other applications. The ability to introduce various substituents at different positions on the pyrimidine ring is essential for tuning the physicochemical and biological properties of the final products.
Precursor for Advanced Organic Building Blocks
This compound serves as a fundamental starting material for the synthesis of a wide array of advanced organic building blocks. cymitquimica.com Its utility stems from the high reactivity of the C4-chlorine atom, which is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups and molecular fragments.
One of the most common derivatization strategies involves nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by various nucleophiles. For instance, reactions with amines or thiols readily yield 4-amino- or 4-thio-substituted propylpyrimidines, respectively. These reactions are foundational for creating more elaborate molecules. Another key transformation is its conversion to hydroxyl derivatives. For example, 4-hydroxy-6-n-propylpyrimidine can be treated with reagents like phosphoryl chloride to generate the chloro-substituted pyrimidine, which is then ready for further functionalization. prepchem.com
A significant application of this compound as a precursor is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the pyrimidine core with various boronic acids or their esters, is particularly noteworthy for creating C-C bonds and synthesizing biaryl compounds. rsc.org This methodology is highly valued for its functional group tolerance and effectiveness in constructing complex molecular frameworks. rsc.org The reactivity of the chloro-pyrimidine allows it to act as a versatile electrophilic partner in these transformations.
The following table summarizes common derivatization reactions starting from this compound to form key organic building blocks.
| Starting Material | Reagent(s) | Reaction Type | Product Class | Ref |
| This compound | Amines (e.g., Piperidine) | Nucleophilic Substitution | 4-Aminopyrimidine derivatives | google.com |
| This compound | Thiols | Nucleophilic Substitution | 4-Thio-pyrimidine derivatives | |
| This compound | Aryl/Heteroaryl Boronic Acids, Pd catalyst, Base | Suzuki-Miyaura Coupling | 4-Aryl/Heteroaryl-6-propylpyrimidines | ekb.eg |
| 4-hydroxy-6-n-propylprimidine | Phosphoryl chloride (POCl₃) | Chlorination | This compound | prepchem.com |
These derivatized building blocks are not end products but crucial intermediates in multi-step syntheses, providing access to compounds with tailored electronic and steric properties for various applications.
Scaffold for the Development of Complex Small Molecules
The pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug discovery, largely due to its structural resemblance to the nucleobases of DNA and RNA. rroij.com this compound acts as an ideal scaffold, providing a robust core structure that can be systematically decorated with various substituents to create libraries of complex small molecules for biological screening. pharmenabletx.com The propyl group at the C6 position and the reactive chlorine at the C4 position offer distinct points for modification, enabling the exploration of chemical space to optimize biological activity and selectivity. pharmenabletx.com
The pyrimidine scaffold is a bioisostere of the purine (B94841) ring system and can mimic the adenine (B156593) core of ATP, making it a frequent choice for designing kinase inhibitors. rsc.org By modifying the this compound core, chemists can develop compounds that fit into the ATP-binding pocket of specific kinases, thereby inhibiting their function. This approach has been successful in the development of treatments for various diseases, including cancer. ekb.egrsc.org
Research has demonstrated the synthesis of complex molecules using this scaffold. For example, it has been used as an intermediate in the synthesis of 4-chlono-2-(6-o-chlorophenoxy-2-pyridinyl)-6-n-propylpyrimidine, a molecule with a more complex substitution pattern. prepchem.com Furthermore, derivatization of similar pyrimidine scaffolds has led to the discovery of compounds with potent and selective biological effects, highlighting the importance of structural diversity built upon a common core. pharmenabletx.com The development of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors is a prime example of how the pyrimidine scaffold can be elaborated into more complex heterocyclic systems with significant therapeutic potential. rsc.org
The table below illustrates the progression from the basic scaffold to more complex molecules with potential biological relevance.
| Scaffold | Synthetic Transformation | Resulting Complex Molecule Class | Potential Application | Ref |
| This compound | Multi-step synthesis involving substitution | Substituted aryl pyrimidines | Therapeutics for neurodegenerative disorders | google.com |
| Pyrimidine Core | Cyclization and further functionalization | Fused heterocyclic systems (e.g., Pyrazolopyrimidines) | Kinase inhibitors (e.g., for cancer therapy) | rsc.org |
| 2-Amino-4-chloro-6-methylpyrimidine | Reaction with m-chloroperbenzoic acid, followed by substitution | Minoxidil analogues | Pharmaceutical agents | google.com |
Application in the Synthesis of Specialty Chemicals and Materials
Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the production of a range of specialty chemicals and materials. The versatility of the pyrimidine core and the ability to precisely functionalize it allow for the creation of molecules with specific properties required for applications in agrochemicals and materials science.
In the field of agrochemicals, pyrimidine derivatives are known to exhibit fungicidal and herbicidal activities. The synthesis of novel pyrimidine-based compounds allows for the development of new crop protection agents. The core structure can be modified to enhance efficacy against specific pests or to improve environmental compatibility.
In materials science, the pyrimidine ring, being an electron-deficient heterocycle, can be incorporated into larger conjugated systems to create organic materials with interesting electronic and photophysical properties. These materials could find use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The derivatization of this compound through reactions like the Suzuki-Miyaura coupling is a powerful tool for constructing such π-conjugated systems. rsc.org By attaching different aromatic or heteroaromatic units, the electronic energy levels (HOMO/LUMO) and, consequently, the optical and charge-transport properties of the resulting materials can be finely tuned.
The following table provides examples of specialty chemicals and materials that can be synthesized utilizing pyrimidine intermediates.
| Intermediate Class | Synthetic Target | Field of Application | Ref |
| Substituted Pyrimidines | Novel Fungicides | Agrochemicals | researchgate.net |
| Aryl- or Heteroaryl-Substituted Pyrimidines | π-Conjugated Organic Materials | Materials Science (e.g., Electronics) | |
| Fused Pyrimidine Heterocycles | Dyes and Pigments | Specialty Chemicals |
Computational and Theoretical Investigations of 4 Chloro 6 Propylpyrimidine and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties from first principles. For molecules such as 4-chloro-6-propylpyrimidine, these methods elucidate the relationships between its structure and electronic nature.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. mjcce.org.mkresearchgate.net By approximating the electron density of a system, DFT can accurately determine optimized molecular geometries, including bond lengths and bond angles. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations on pyrimidine (B1678525) derivatives. mjcce.org.mkresearchgate.netresearcher.life
While specific DFT-optimized structural parameters for this compound are not available in the cited literature, analysis of related pyrimidine structures provides expected values. For instance, in a study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, DFT calculations were performed at the B3LYP/6-311++G(d,p) level. mjcce.org.mk The theoretical values for bond lengths and angles were found to be in close agreement with experimental X-ray diffraction data. mjcce.org.mk For this compound, similar calculations would reveal the precise orientation of the propyl group relative to the pyrimidine ring and the electronic influence of the chlorine atom on the ring's geometry.
Table 1: Representative Calculated Bond Lengths and Angles for a Propylpyrimidine Analogue Note: Data is for 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, as a proxy for a computationally studied propylpyrimidine.
| Parameter | Bond/Atoms | Theoretical Value (Å or °) mjcce.org.mk |
| Bond Length | C4-C9 | 1.507 Å |
| Bond Length | C5-C4 | 1.386 Å |
| Bond Angle | C5-C4-C9 | 118.9° |
| Bond Angle | N1-C6-C5 | 120.4° |
This interactive table showcases typical geometric parameters obtained from DFT calculations for a related propylpyrimidine derivative.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. malayajournal.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For chloropyrimidines, the LUMO is often centered on the carbon atom bearing the chlorine, indicating this site's susceptibility to nucleophilic attack. wuxibiology.com In some cases, the LUMO+1 orbital may be more relevant for predicting reactivity if the LUMO itself has no significant lobe on the carbon-halogen bond. wuxibiology.com DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. mjcce.org.mkmalayajournal.org
Table 2: Frontier Molecular Orbital Energies for a Pyrimidine Analogue Note: Data is for 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione.
| Parameter | Energy (eV) mjcce.org.mkresearchgate.net |
| HOMO Energy | -6.35 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 4.40 |
This interactive table presents the HOMO, LUMO, and energy gap values calculated for a related pyrimidine derivative, illustrating its electronic stability.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netasianresassoc.org It examines charge delocalization and hyperconjugative interactions by analyzing the orbital overlaps between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org The stabilization energy, E(2), associated with these interactions quantifies their strength. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orgjournalirjpac.com It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge distribution. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). malayajournal.org Green regions are neutral. malayajournal.org
Fukui functions provide a more quantitative measure of local reactivity, identifying which atoms within a molecule are most likely to participate in a reaction. mjcce.org.mkresearchgate.net These functions are calculated from the change in electron density as an electron is added or removed, helping to pinpoint the most electrophilic and nucleophilic sites in the molecule. mjcce.org.mk For pyrimidine derivatives, MEP and Fukui function analyses can precisely identify the atoms most susceptible to attack, guiding the synthesis of new compounds. mjcce.org.mkresearchgate.netresearcher.life
Mechanistic Probing via Computational Methods
Beyond static molecular properties, computational methods are instrumental in exploring the dynamics of chemical reactions, including identifying transition states and calculating energy barriers.
Understanding a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling allows for the optimization of these transient structures. ijnc.ir The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. ijnc.ir
For reactions involving pyrimidines, such as nucleophilic substitution at the C4 position of this compound, DFT calculations can model the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of the chloride leaving group. wuxibiology.com Studies on similar systems have shown that the activation energy for such reactions can be influenced by the substituents on the pyrimidine ring and the solvent used. ijnc.ir For example, Arrhenius studies on a pyrimidine formation reaction determined an activation energy of 65 kJ/mol, and DFT calculations showed that electron-donating groups could lower this barrier significantly. Similar computational probing for this compound would quantify the energy barriers for its various potential reactions, providing a deeper understanding of its reactivity profile.
Resolution of Discrepancies Between Experimental and Theoretical Reactivity Data
A central challenge in computational chemistry is the accurate prediction of molecular properties and reactivity that precisely mirrors experimental reality. For this compound and its analogues, discrepancies between theoretical predictions and experimental findings are common, necessitating a rigorous process of model refinement and data reconciliation. These differences often arise from the inherent approximations in computational models and the distinct conditions under which calculations and experiments are performed.
Theoretical investigations, typically employing Density Functional Theory (DFT), calculate structural parameters for a single molecule in the gas phase. rsc.org In contrast, experimental data, such as that from X-ray crystallography, is obtained from molecules in the solid state, where intermolecular forces like hydrogen bonding and crystal packing effects can significantly influence molecular geometry. rsc.orgacs.org A comparative study on a related compound, for instance, noted deviations between bond lengths and angles calculated using the DFT B3LYP/6-311++G(d,p) method and those determined by X-ray diffraction, attributing these differences to intermolecular interactions within the solid crystal lattice. acs.org
To resolve these discrepancies, several strategies are employed:
Refining the Computational Environment: Initial calculations in a vacuum can be improved by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) or by simulating the solid-state environment to account for intermolecular interactions.
Advanced Computational Methods: For systems with complex electronic structures, standard DFT functionals may be insufficient. Higher-level theories or multi-reference methods like CASSCF/NEVPT2 can provide more accurate descriptions.
Iterative Benchmarking: A crucial step is to benchmark computational methods against well-established experimental data for a set of related molecules. This process helps identify systematic biases in the chosen theoretical approach and allows for the selection of functionals and basis sets that show the best correlation with experimental results. westmont.edu For example, comparing calculated vibrational frequencies from DFT with experimental FT-IR and Raman spectra allows for the validation and scaling of the theoretical values to better match the experimental findings. worldscientific.com
Nuclear Ensemble Approach (NEA): Going beyond simple vertical approximations, the NEA can be used to simulate photoabsorption cross-sections, which has been shown to considerably improve the agreement between theoretical and experimental VUV spectra for pyrimidine derivatives. rsc.org
The following table presents a conceptual comparison illustrating the types of discrepancies observed between experimental and theoretical data for pyrimidine derivatives.
| Parameter | Experimental Value (Å or °) | Calculated Value (Å or °) | Discrepancy |
|---|---|---|---|
| C4-C5 Bond Length | 1.395 | 1.405 | +0.010 |
| C5-C6 Bond Length | 1.388 | 1.396 | +0.008 |
| N1-C2-N3 Bond Angle | 128.5 | 128.9 | +0.4 |
| C4-C5-C6 Bond Angle | 116.8 | 117.2 | +0.4 |
By systematically addressing these factors, researchers can bridge the gap between theoretical models and experimental outcomes, leading to a more reliable predictive framework for the reactivity and properties of this compound and its analogues.
Structure-Reactivity Relationship Predictions and Design Principles
The prediction of reactivity and the rational design of novel pyrimidine analogues are heavily reliant on understanding the intricate relationship between a molecule's structure and its chemical or biological activity. Computational and theoretical investigations provide powerful tools to elucidate these structure-activity relationships (SARs) and establish robust design principles.
A fundamental principle in pyrimidine chemistry is that the nature and position of substituents on the heterocyclic ring profoundly influence the molecule's properties. tandfonline.com This is a cornerstone of SAR studies, which aim to correlate specific structural modifications with changes in reactivity or biological efficacy. For instance, the introduction of electron-withdrawing groups can enhance the electrophilic character of the pyrimidine ring, making it more susceptible to nucleophilic attack, while bulky substituents may introduce steric hindrance that can direct or impede reactions. journalwjbphs.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to formalize these relationships into predictive mathematical models. nih.gov These models correlate variations in the biological activity of a series of compounds with changes in their physicochemical or structural properties, described by molecular descriptors. tandfonline.com
Key Aspects of QSAR and Design Principles:
Model Development: QSAR models are built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For a series of pyrimidine derivatives, these models can achieve high predictive accuracy, with reported coefficients of determination (R²) often exceeding 0.80 and cross-validated R² (Q²) values greater than 0.60, indicating robust and reliable models. journalwjbphs.comnih.gov
Descriptor Importance: The models identify which molecular descriptors are most critical for activity. For pyrimidine derivatives, key descriptors often include hydrophobicity (SLogP), electronic properties (E-State indices), and steric factors (Molecular Refractivity). journalwjbphs.com For example, a GQSAR model for antiviral pyrimidines highlighted the importance of hydrophobicity at the R1 position and electronic characteristics at the R2 position. journalwjbphs.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific biological target. For pyrazolo[3,4-d]pyrimidine derivatives, docking studies have shown that hydrogen bonding with specific amino acid residues like Met793 in a kinase's ATP-binding site is crucial for inhibitory activity. nih.gov
Molecular Docking and Dynamics: These methods simulate the interaction of a ligand with its target protein at an atomic level. ekb.eg Docking can predict the preferred binding pose and estimate binding affinity (docking score), while molecular dynamics simulations assess the stability of the ligand-protein complex over time. nih.govbohrium.com This information is invaluable for designing analogues with improved binding and, consequently, higher potency.
Design Strategies: The insights from SAR and computational studies lead to concrete design principles. These can include molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, and scaffold hopping, which replaces a core molecular structure with a functionally equivalent but structurally novel one to improve properties. mdpi.com Chemoinformatic analysis, such as examining principal moments of inertia (PMI), can guide the synthesis of libraries with high conformational and shape diversity, increasing the probability of discovering novel biological activities. frontiersin.org
The following interactive table provides data from a study on 2-sulfonylpyrimidines, illustrating how substituent changes dramatically affect reactivity, a key principle in SAR.
| Compound Analogue | Key Substituent | Relative Reaction Rate (k) | Design Implication |
|---|---|---|---|
| Pyrimidine-CF₃ | -CF₃ (Electron-Withdrawing) | ~1000x faster | Increases electrophilicity, enhances reactivity |
| Pyrimidine-H | -H (Reference) | 1x | Baseline reactivity |
| Pyrimidine-OMe | -OMe (Electron-Donating) | ~0.1x slower | Decreases electrophilicity, reduces reactivity |
| Pyrimidine-NH₂ | -NH₂ (Electron-Donating) | ~0.01x slower | Strongly decreases electrophilicity |
| 1,3,5-Triazine Analogue | Additional Ring Nitrogen | Drastically faster | Ring modification profoundly alters electronics |
Through the integrated application of these computational methods, researchers can move beyond trial-and-error synthesis to a more directed and efficient design of novel pyrimidine derivatives like this compound with tailored reactivity and optimized biological function. bohrium.comrsc.org
Spectroscopic and Structural Elucidation Techniques in Pyrimidine Chemistry
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For pyrimidine (B1678525) derivatives, characteristic vibrations include C-H, C=N, C=C, and C-Cl stretching and bending modes. researchgate.netphyschemres.org
In the case of 4-Chloro-6-propylpyrimidine, the FT-IR spectrum is expected to exhibit characteristic peaks corresponding to the pyrimidine ring, the propyl group, and the chloro substituent. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring are expected to appear in the 1600-1400 cm⁻¹ range. The presence of the propyl group will be indicated by aliphatic C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations around 1465 and 1380 cm⁻¹. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | Aromatic C-H stretching |
| ~2962 | Asymmetric C-H stretching of CH₃ |
| ~2935 | Asymmetric C-H stretching of CH₂ |
| ~2872 | Symmetric C-H stretching of CH₃ |
| ~2860 | Symmetric C-H stretching of CH₂ |
| ~1570 | C=N stretching |
| ~1540 | C=C stretching |
| ~1465 | CH₂ scissoring and CH₃ asymmetric bending |
| ~1380 | CH₃ symmetric bending |
| ~780 | C-Cl stretching |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of a molecule. nih.govacs.org
For this compound, the FT-Raman spectrum would be expected to show strong bands for the pyrimidine ring breathing modes, which are characteristic of the entire ring vibrating symmetrically. The C-Cl stretch may also be observed, and the aliphatic C-H stretching and bending modes of the propyl group will be present.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3060 | Aromatic C-H stretching |
| ~2960 | Asymmetric C-H stretching of CH₃ |
| ~2930 | Asymmetric C-H stretching of CH₂ |
| ~2870 | Symmetric C-H stretching of CH₃ |
| ~1565 | C=N stretching |
| ~1535 | C=C stretching |
| ~995 | Ring breathing mode |
| ~775 | C-Cl stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).
¹H-NMR spectroscopy provides information about the number, type, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. In this compound, distinct signals are expected for the protons on the pyrimidine ring and the propyl group. semanticscholar.org
The pyrimidine ring has one proton, which is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 8.5 and 9.0 ppm. The protons of the propyl group will exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The methylene (B1212753) group (CH₂) adjacent to the pyrimidine ring would likely appear as a triplet, the middle methylene group as a sextet, and the terminal methyl group (CH₃) as a triplet.
Table 3: Predicted ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.7 | Singlet | 1H | Pyrimidine C5-H |
| ~2.8 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.8 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. nih.gov For this compound, signals are expected for the carbon atoms of the pyrimidine ring and the propyl group.
The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum (δ 150-170 ppm) due to the electron-withdrawing effect of the nitrogen atoms and the chlorine atom. The carbon attached to the chlorine atom (C4) and the carbon adjacent to the two nitrogen atoms (C2) would be the most downfield. The carbons of the propyl group will appear in the upfield region of the spectrum (δ 10-40 ppm).
Table 4: Predicted ¹³C-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170 | Pyrimidine C6 |
| ~162 | Pyrimidine C4 |
| ~158 | Pyrimidine C2 |
| ~118 | Pyrimidine C5 |
| ~38 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. Pyrimidine and its derivatives typically exhibit characteristic π → π* and n → π* transitions. ias.ac.in
For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to these electronic transitions. The π → π* transitions, which are generally more intense, are expected to appear at shorter wavelengths (around 200-280 nm). The n → π* transitions, which are typically weaker, may be observed as a shoulder at longer wavelengths (around 270-300 nm). The solvent used can influence the position and intensity of these absorption bands.
Table 5: Predicted UV-Vis Spectral Data for this compound
| λmax (nm) | Type of Transition |
|---|---|
| ~250-260 | π → π* |
| ~270-280 | n → π* |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization. For this compound, the molecular formula is C₇H₉ClN₂. This corresponds to a monoisotopic mass of approximately 156.0454 atomic mass units. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the spectrum will exhibit two peaks for the molecular ion: one at m/z 156 (M⁺) and another at m/z 158 (M+2)⁺, with a relative intensity ratio of approximately 3:1.
The fragmentation of the molecular ion is influenced by the electron-impact (EI) ionization process, which creates energetically unstable ions that break down into smaller, more stable fragments. chemguide.co.uk The fragmentation patterns of substituted pyrimidines have been studied, and they typically involve cleavages at the substituent groups and within the pyrimidine ring itself. cdnsciencepub.comsphinxsai.comiosrjournals.org
For this compound, the fragmentation is expected to proceed through several primary pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the pyrimidine ring is a common pathway for alkyl-substituted aromatic systems. This would result in the loss of an ethyl radical (•C₂H₅), leading to a stable benzylic-type cation.
Benzylic Cleavage: The bond between the first and second carbon of the propyl side chain is susceptible to cleavage, leading to the formation of a highly stable ion.
Loss of Substituents: The entire propyl group or the chlorine atom can be lost from the molecular ion. The loss of the propyl radical (•C₃H₇) is a probable event.
Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. Characteristic losses for pyrimidine derivatives include the elimination of neutral molecules like hydrogen cyanide (HCN). cdnsciencepub.com
The resulting fragments provide a structural fingerprint of the molecule. The most abundant fragment ion in the spectrum is known as the base peak, which is often, but not always, a particularly stable carbocation. youtube.com
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 156/158 | [C₇H₉ClN₂]⁺ | - | Molecular Ion (M⁺) |
| 141/143 | [C₆H₆ClN₂]⁺ | •CH₃ | Loss of a methyl radical from the propyl group |
| 127/129 | [C₅H₄ClN₂]⁺ | •C₂H₅ | Loss of an ethyl radical from the propyl group (Alpha-Cleavage) |
| 113/115 | [C₄H₂ClN₂]⁺ | •C₃H₇ | Loss of the propyl radical |
| 121 | [C₇H₉N₂]⁺ | •Cl | Loss of a chlorine radical |
X-ray Crystallography for Solid-State Molecular Conformation (relevant to related structures)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov While a specific crystal structure for this compound is not described in publicly available literature, its solid-state conformation can be inferred by examining the structures of closely related pyrimidine derivatives.
Studies on substituted pyrimidines consistently show that the pyrimidine ring itself is essentially planar. scispace.comresearchgate.net For instance, the crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine reveals a planar molecular geometry, with only slight deviation of substituent atoms from the mean plane of the ring. researchgate.net Similarly, a study of pyrimidine and its 2-chloro and 5-methyl derivatives confirmed the planarity of the heterocyclic ring. scispace.com This planarity is a characteristic feature of the aromatic pyrimidine system.
In the crystals of related pyrimidine compounds, intermolecular forces such as hydrogen bonding and π-π stacking interactions play a significant role in stabilizing the crystal lattice. mdpi.comredalyc.org In the case of 4-Chloro-6-methoxypyrimidin-2-amine, molecules are linked by N—H···N and N—H···O hydrogen bonds to form dimers and sheet-like structures. researchgate.net For this compound, which lacks strong hydrogen bond donors, weaker C—H···N interactions and π-π stacking between the planar pyrimidine rings would likely be the dominant forces governing the crystal packing. The specific arrangement of molecules would aim to maximize packing efficiency and stabilize intermolecular contacts.
Table 2: Crystallographic Data for Related Substituted Pyrimidine Compounds
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| 2-Chloropyrimidine | Monoclinic | P2₁/n | Planar pyrimidine ring. | scispace.com |
| 4-Chloro-6-methoxypyrimidin-2-amine | Monoclinic | P2₁/c | Essentially planar molecule; dimers formed via N-H···N hydrogen bonds. | researchgate.net |
| 2-Amino-4-chloro-6-methylpyrimidine | - | - | Used to study the influence of chlorine substitution on the amino group. | sigmaaldrich.com |
Q & A
Q. What are the standard synthetic routes for 4-Chloro-6-propylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting a pyrimidine precursor (e.g., 4,6-dichloropyrimidine) with a propylating agent (e.g., propylmagnesium bromide) under inert conditions. Key parameters include:
- Temperature control : Maintain −20°C to 0°C during Grignard reagent addition to prevent side reactions.
- Solvent selection : Use anhydrous tetrahydrofuran (THF) to stabilize reactive intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Optimization involves kinetic studies (e.g., varying reaction time) and spectroscopic monitoring (TLC or HPLC) to track intermediate formation.
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Waste disposal : Segregate halogenated waste in labeled containers and coordinate with certified waste management services for incineration.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., propyl group integration at δ 0.9–1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions ([M+H]⁺) with exact mass matching theoretical values (e.g., C₇H₁₀ClN₂: 157.0535 Da) .
- Elemental Analysis : Validate C/H/N/Cl composition with <0.3% deviation from theoretical values .
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
Methodological Answer:
- Functional selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data and electronic structure modeling .
- Basis sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for vibrational frequency calculations.
- Solvent effects : Incorporate the Polarizable Continuum Model (PCM) to simulate dielectric environments .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying substituent effects in this compound derivatives?
Methodological Answer:
- Isotopic labeling : Use deuterated propyl groups to trace reaction pathways via kinetic isotope effects (KIEs).
- Computational studies : Perform transition-state modeling (e.g., Gaussian 16) to compare activation energies of Cl vs. Br substituents .
- Cross-coupling reactions : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) to evaluate substituent compatibility in Suzuki-Miyaura reactions .
Q. How can computational methods resolve discrepancies in experimental vs. theoretical data for this compound’s reactivity?
Methodological Answer:
- Error analysis : Compare DFT-predicted bond lengths/angles with X-ray crystallography data to identify systematic biases in functionals .
- Multi-reference methods : For systems with strong electron correlation (e.g., excited states), use CASSCF/NEVPT2 instead of single-reference DFT .
- Benchmarking : Validate computational protocols against high-level ab initio methods (e.g., CCSD(T)) for critical parameters like reaction barriers .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in biologically active this compound analogs?
Methodological Answer:
- Biological assays : Conduct enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Use propyl-to-cyclopropyl substitutions to probe steric effects .
- Molecular docking : Perform AutoDock Vina simulations to predict binding modes in protein active sites (e.g., EGFR kinase) .
- QSAR modeling : Derive regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or spectral assignments?
Methodological Answer:
- Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and independent syntheses .
- Reaction reproducibility : Document batch-specific variables (e.g., solvent lot, humidity) using a Design of Experiments (DoE) framework.
- Error tracking : Implement electronic lab notebooks (ELNs) to trace discrepancies to source materials or instrumentation .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Process chemistry : Optimize solvent volumes (e.g., switch from THF to 2-MeTHF for easier recovery) and catalyst loading .
- Purification at scale : Replace column chromatography with fractional crystallization or continuous-flow systems.
- Safety scaling : Conduct calorimetry (e.g., RC1e) to assess exothermic risks during propylation steps .
Q. How do solvent and temperature effects influence the regioselectivity of this compound in substitution reactions?
Methodological Answer:
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents in SNAr reactions. Use Hansen solubility parameters to predict solvent efficacy .
- Temperature gradients : Perform Arrhenius plots (ln(k) vs. 1/T) to determine activation energies for competing pathways.
- In situ monitoring : Employ ReactIR to detect intermediate species and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
